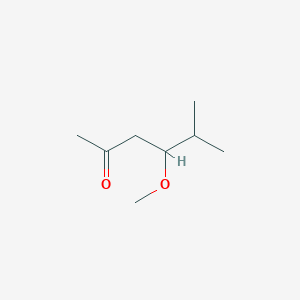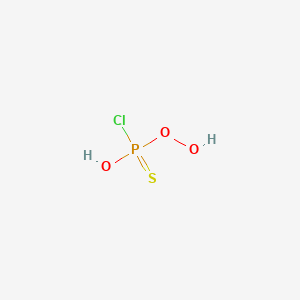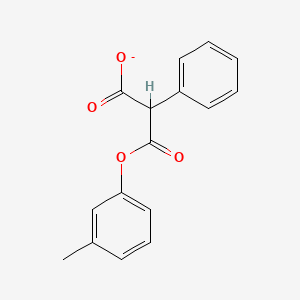
3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenyl group, a methylphenoxy group, and a keto group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with phenylacetic acid under esterification conditions. The reaction typically requires the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylphenol: A precursor in the synthesis of 3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate.
Phenylacetic Acid: Another precursor used in the synthesis.
3-(4-Methylphenoxy)-3-oxo-2-phenylpropanoate: A similar compound with a different substitution pattern on the phenoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
54941-63-8 |
|---|---|
Molekularformel |
C16H13O4- |
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
3-(3-methylphenoxy)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C16H14O4/c1-11-6-5-9-13(10-11)20-16(19)14(15(17)18)12-7-3-2-4-8-12/h2-10,14H,1H3,(H,17,18)/p-1 |
InChI-Schlüssel |
IDBLCXQHFBALRA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C(C2=CC=CC=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


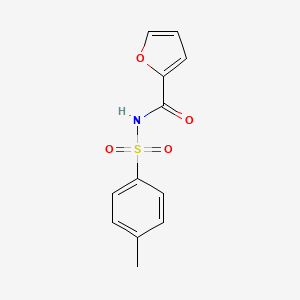
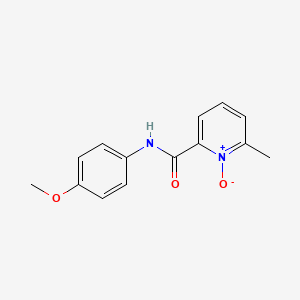
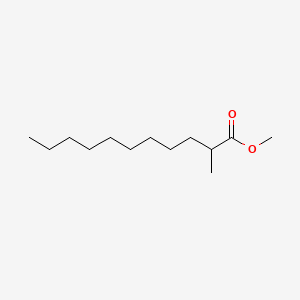
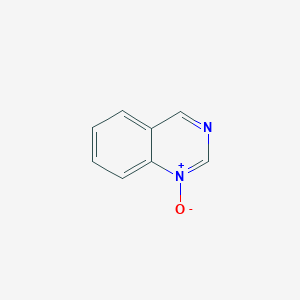
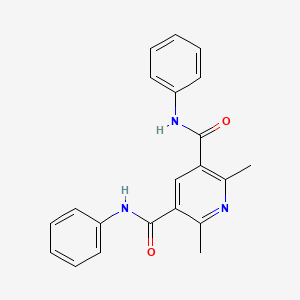
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
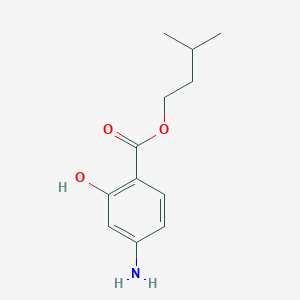
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
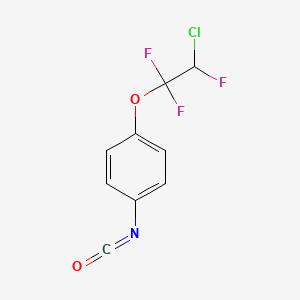
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
